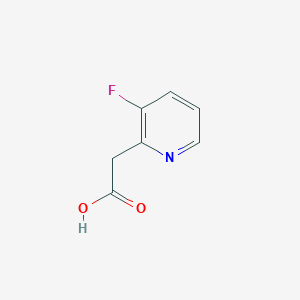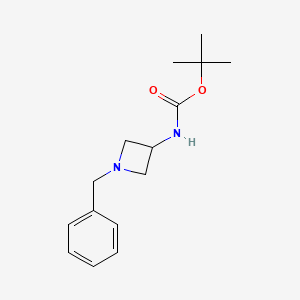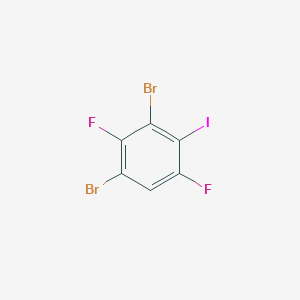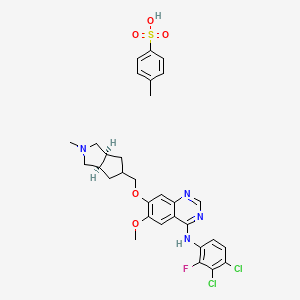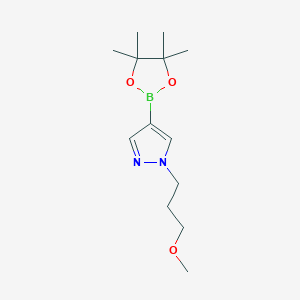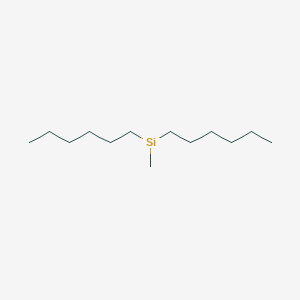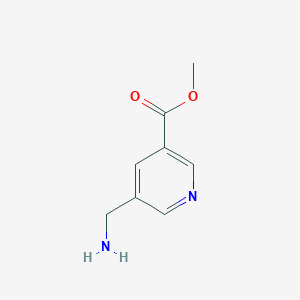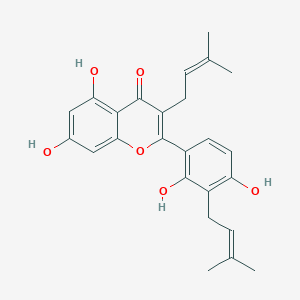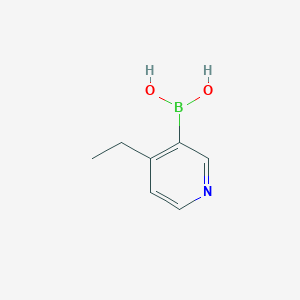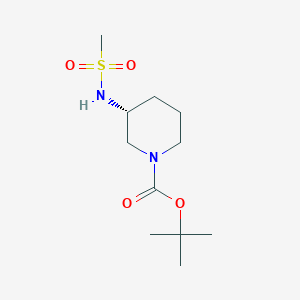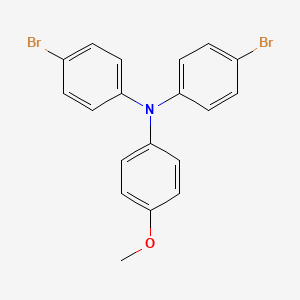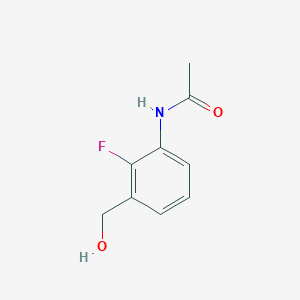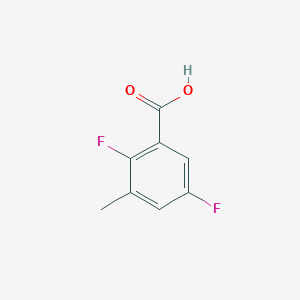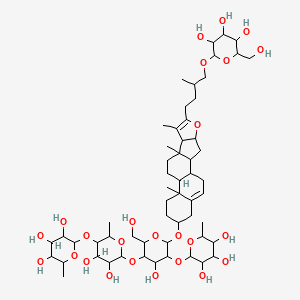
Pseudoproto Pb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Pseudoproto Pb, also known as Pseudoproto-Pb, is a compound that has been identified as a potential inhibitor for the HER2 and VEGFR2 cancer genes . These genes play a crucial role in cell growth and proliferation, and their overexpression is often associated with certain types of cancer .
Mode of Action
The mode of action of this compound involves its interaction with the HER2 and VEGFR2 targets. It has been suggested that this compound binds to these targets, thereby inhibiting their activity . This interaction and the resulting changes can lead to a decrease in cell proliferation and potentially to the death of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those associated with the HER2 and VEGFR2 genes. By inhibiting these genes, this compound can disrupt the signaling pathways that promote cell growth and proliferation . The downstream effects of this disruption can include a reduction in tumor growth and size .
Result of Action
The result of this compound’s action is a potential decrease in the growth and proliferation of cancer cells. This is achieved through its inhibitory effect on the HER2 and VEGFR2 genes . In addition, this compound has been shown to have potential cytotoxic effects against HepG2 cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pseudoproto Pb involves multiple steps, starting with the extraction of steroidal saponins from Paris polyphylla. The compound is then purified using chromatographic techniques. The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out at controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels. The industrial process also focuses on optimizing yield and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Pseudoproto Pb undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydroxy and oxidized derivatives of this compound. These derivatives have been studied for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference compound in the study of steroidal glycosides.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Vergleich Mit ähnlichen Verbindungen
Pseudoproto Pb is unique compared to other similar compounds due to its specific glycoside structure. Similar compounds include:
Pariphyllin A: Another steroidal glycoside from Paris polyphylla, known for its inhibitory effects on cancer cells.
Pseudoproto-gracillin: A compound with similar cytotoxic properties against cancer cell lines.
This compound stands out due to its distinct molecular structure and the specific pathways it targets, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O25/c1-21(20-72-51-43(67)41(65)38(62)33(18-58)78-51)8-11-31-22(2)35-32(77-31)17-30-28-10-9-26-16-27(12-14-56(26,6)29(28)13-15-57(30,35)7)76-55-50(82-53-45(69)40(64)37(61)24(4)74-53)47(71)49(34(19-59)79-55)81-54-46(70)42(66)48(25(5)75-54)80-52-44(68)39(63)36(60)23(3)73-52/h9,21,23-25,27-30,32-55,58-71H,8,10-20H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQNTRCEDPVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8C(=C(O9)CCC(C)COC1C(C(C(C(O1)CO)O)O)O)C)C)C)CO)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
